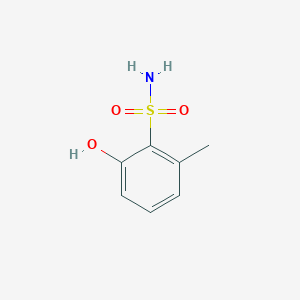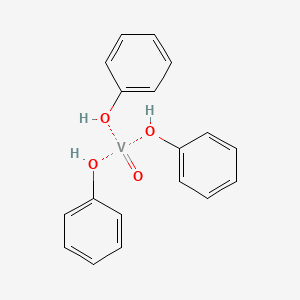
Oxotriphenoxyvanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotriphenoxyvanadium is a chemical compound with the molecular formula C18H15O4V It is a vanadium-based compound where the vanadium atom is coordinated with three phenoxy groups and one oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxotriphenoxyvanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with triphenol in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{V}_2\text{O}_5 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow 2 \text{VO}(\text{OC}_6\text{H}_5)_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Oxotriphenoxyvanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The phenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as amines and phosphines.
Major Products:
Oxidation: Formation of vanadium(V) oxo complexes.
Reduction: Formation of vanadium(III) or vanadium(IV) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Applications De Recherche Scientifique
Oxotriphenoxyvanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as vanadium-based ceramics and coatings.
Biological Studies: It is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vanadium deficiency or imbalance.
Mécanisme D'action
The mechanism of action of oxotriphenoxyvanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The oxo group and phenoxy ligands play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Oxovanadium(IV) complexes: These compounds have similar coordination environments but differ in the oxidation state of vanadium.
Triphenoxyvanadium(III) complexes: These compounds have a lower oxidation state and different reactivity profiles.
Vanadium(V) oxo complexes: These compounds have a higher oxidation state and are often more reactive.
Uniqueness: Oxotriphenoxyvanadium is unique due to its specific coordination environment and the presence of both oxo and phenoxy ligands. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other vanadium compounds.
Propriétés
Numéro CAS |
30707-87-0 |
|---|---|
Formule moléculaire |
C18H18O4V |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
oxovanadium;phenol |
InChI |
InChI=1S/3C6H6O.O.V/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;; |
Clé InChI |
HKIVJTYRVDBFLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


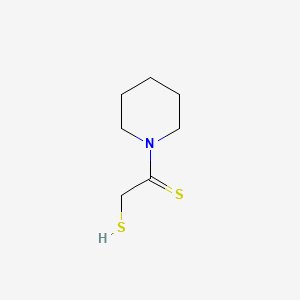
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
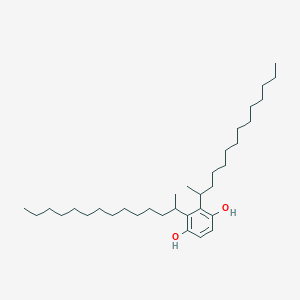

![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
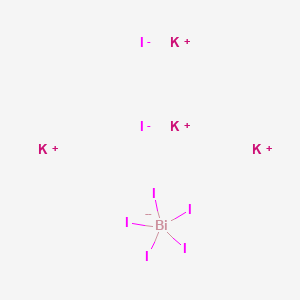
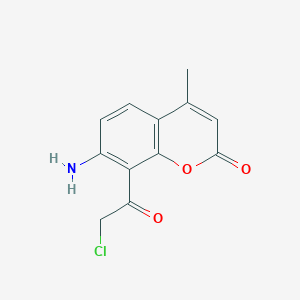
![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
